

An In-depth Technical Guide to (4-(N-Ethylsulfamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: *N-Ethyl 4-boronobenzenesulfonamide*

Cat. No.: *B1452218*

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This guide provides a comprehensive overview of (4-(N-Ethylsulfamoyl)phenyl)boronic acid, a molecule of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Properties

(4-(N-Ethylsulfamoyl)phenyl)boronic acid, also referred to by its synonym **N-Ethyl 4-boronobenzenesulfonamide**, is a bifunctional organic compound. It incorporates both a sulfonamide group and a boronic acid moiety, making it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The key identifiers are summarized in the table below for easy reference.

Identifier	Value
IUPAC Name	[4-(ethylsulfamoyl)phenyl]boronic acid[1]
CAS Number	871329-65-6[1]
Molecular Formula	C8H12BNO4S[1]
SMILES	B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O[1]

Physicochemical Properties and Structural Insights

The unique combination of a sulfonamide and a boronic acid group imparts specific properties to this molecule. Arylboronic acids are known to be versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[2][3]

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the N-ethyl substituent can influence the compound's lipophilicity and binding interactions with biological targets.

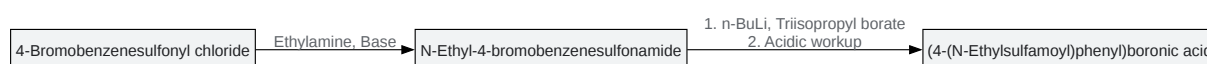
Boronic acids themselves have gained significant traction in drug discovery, with several approved drugs containing this functional group.[4][5][6] They can form reversible covalent bonds with diols, a property that can be exploited for targeting specific enzymes or for developing sensors.

Part 2: Synthesis and Methodologies

While a specific, detailed synthesis protocol for (4-(N-Ethylsulfamoyl)phenyl)boronic acid is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds. The synthesis of the closely related 4-(N-allylsulfamoyl)phenylboronic acid provides a strong foundation for a proposed pathway.[7]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a readily available starting material, 4-bromobenzenesulfonyl chloride.



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Caption: Proposed two-step synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Amine Addition:** Cool the solution in an ice bath (0 °C). Slowly add a solution of ethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Ethyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under a strict inert atmosphere, dissolve the N-Ethyl-4-bromobenzenesulfonamide from Step 1 in anhydrous THF.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. This step generates a lithiated aryl species.
- **Borylation:** After stirring at -78 °C for a defined period, slowly add triisopropyl borate to the reaction mixture. The borate ester is formed in this step.
- **Quenching and Hydrolysis:** Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.
- **Workup and Purification:** Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-(N-Ethylsulfamoyl)phenyl)boronic acid can be purified by recrystallization or column chromatography.

Part 3: Applications in Drug Discovery and Development

The unique structural features of (4-(N-Ethylsulfamoyl)phenyl)boronic acid make it a promising candidate for various applications in drug discovery.

As a Building Block in Medicinal Chemistry

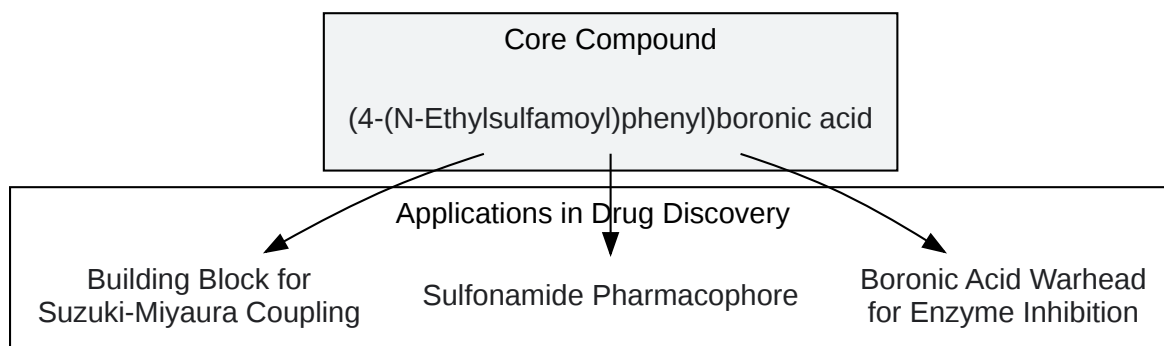
The primary application of this molecule is as a versatile building block for the synthesis of more complex drug candidates. The boronic acid functionality serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the N-ethylsulfamoylphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its pharmacological properties.

Potential as a Pharmacophore

The sulfonamide group is a well-known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The N-ethyl group provides a handle for tuning the lipophilicity and steric bulk of this pharmacophore, potentially leading to improved potency and selectivity.

Boronic Acid as a Warhead

Boronic acids can act as "warheads" in inhibitor design, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This mechanism of action has been successfully exploited in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid in (4-(N-Ethylsulfamoyl)phenyl)boronic acid could potentially be targeted to the active sites of various enzymes, with the sulfonamide portion of the molecule providing additional binding interactions to enhance affinity and selectivity.



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Caption: Key applications of (4-(N-Ethylsulfamoyl)phenyl)boronic acid in drug discovery.

Part 4: Conclusion and Future Perspectives

(4-(N-Ethylsulfamoyl)phenyl)boronic acid is a molecule with significant potential in the field of drug discovery and development. Its bifunctional nature, combining the synthetic versatility of a boronic acid with the established pharmacological relevance of a sulfonamide, makes it an attractive building block for the creation of novel therapeutics. While detailed studies on this

specific molecule are emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its exploration in medicinal chemistry programs. Future research will likely focus on the synthesis of libraries of compounds derived from this scaffold and their evaluation against a range of biological targets.

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